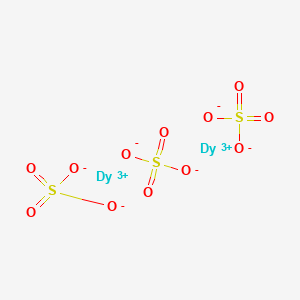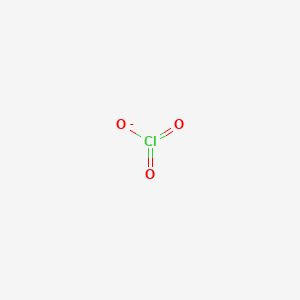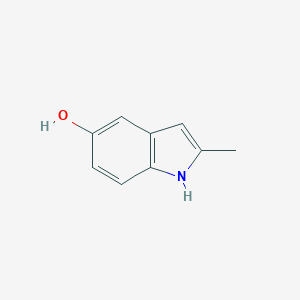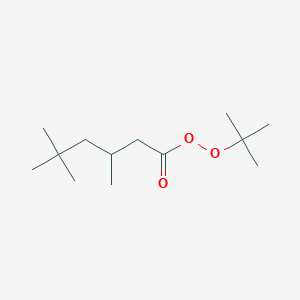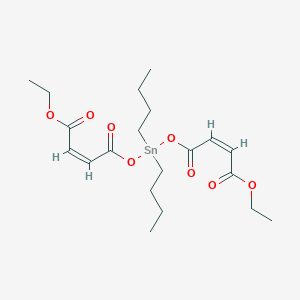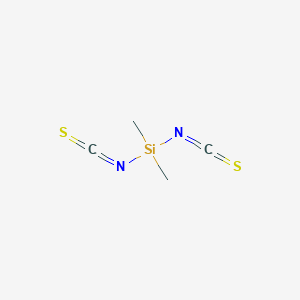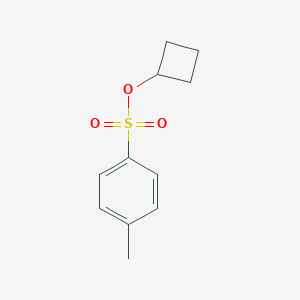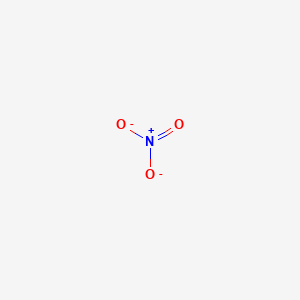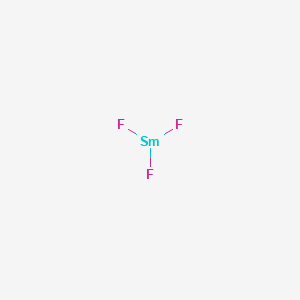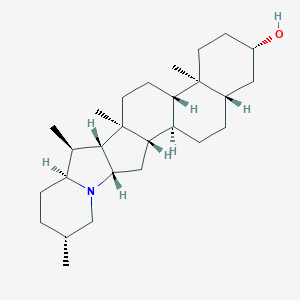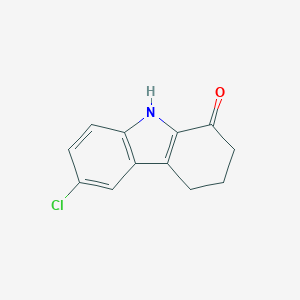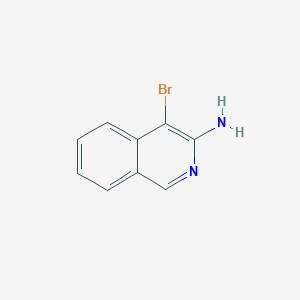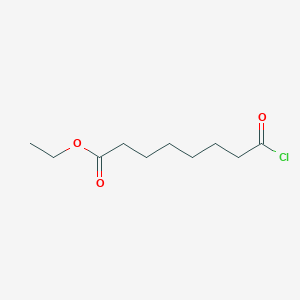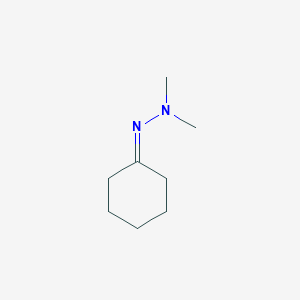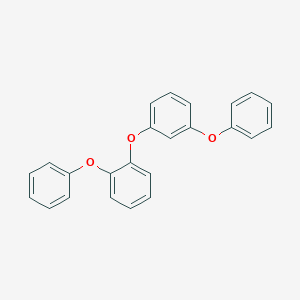
1-phenoxy-2-(3-phenoxyphenoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenoxy-2-(3-phenoxyphenoxy)benzene is an organic compound with the molecular formula C24H18O3 and a molecular weight of 354.4 g/mol . This compound is characterized by its complex aromatic structure, which includes multiple phenoxy groups attached to a benzene ring. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenoxy-2-(3-phenoxyphenoxy)benzene typically involves the reaction of phenol derivatives with benzene derivatives under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where phenol reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions often include anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-phenoxy-2-(3-phenoxyphenoxy)benzene undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions, temperatures ranging from 25°C to 100°C.
Reduction: LiAlH4, NaBH4, anhydrous conditions, temperatures ranging from 0°C to 50°C.
Substitution: Halogens, nitrating agents, Lewis acids, temperatures ranging from 0°C to 50°C
Major Products
Oxidation: Phenoxy acids
Reduction: Phenoxy alcohols
Substitution: Halogenated or nitrated phenoxy derivatives
Wissenschaftliche Forschungsanwendungen
1-phenoxy-2-(3-phenoxyphenoxy)benzene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-phenoxy-2-(3-phenoxyphenoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to aromatic receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as inflammation, cell proliferation, and apoptosis . The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1-phenoxy-2-(4-phenoxyphenoxy)-
- Benzene, 1-phenoxy-2-(2-phenoxyphenoxy)-
- Benzene, 1-phenoxy-3-(3-phenoxyphenoxy)-
Uniqueness
1-phenoxy-2-(3-phenoxyphenoxy)benzene is unique due to its specific arrangement of phenoxy groups, which imparts distinct chemical and physical properties. This unique structure influences its reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
10469-81-5 |
|---|---|
Molekularformel |
C24H18O3 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
1-phenoxy-2-(3-phenoxyphenoxy)benzene |
InChI |
InChI=1S/C24H18O3/c1-3-10-19(11-4-1)25-21-14-9-15-22(18-21)27-24-17-8-7-16-23(24)26-20-12-5-2-6-13-20/h1-18H |
InChI-Schlüssel |
ASWMPWPWHHXCKT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=CC=C3OC4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=CC=C3OC4=CC=CC=C4 |
Key on ui other cas no. |
10469-81-5 |
Synonyme |
1-Phenoxy-2-(3-phenoxyphenoxy)benzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


